molecular formula C20H19N3O3 B2843014 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-35-3

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No. B2843014
M. Wt: 349.39
InChI Key: LHISNWCXUHKCSF-UHFFFAOYSA-N
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Description

The compound “2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .


Synthesis Analysis

While specific synthesis methods for “2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” are not available, tetrahydrocarbazoles can be obtained through reactions of substituted phenylhydrazines with cyclohexanone .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Agents

    Some compounds, such as benzothiazole derivatives, have been synthesized and evaluated for their antitumor activities, showing selective cytotoxicity against tumorigenic cell lines. These compounds, designed with structural considerations similar to the target chemical, highlight the approach towards developing potent antitumor agents with excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

  • Antidiabetic Screening

    Novel dihydropyrimidine derivatives, including those with nitro-substituted benzamide groups, have been synthesized and evaluated for their antidiabetic activities, demonstrating potential through α-amylase inhibition assays. This research indicates the diverse application of nitro-substituted benzamides in addressing diabetes through the inhibition of key enzymes (Lalpara et al., 2021).

Pharmacological Applications

  • Anti-Hypertension and Anti-Tumor Effects: Compounds synthesized with structural motifs similar to 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide have been explored for their dual pharmacological applications, demonstrating high affinity to specific receptors and significant anti-hypertensive as well as anti-tumor activities in preclinical models. These findings open avenues for the development of novel therapeutic agents (Bao et al., 2015).

Material Science and Coordination Chemistry

  • Coordination Networks and NLO Properties: The synthesis of coordination networks using tetrazolate-yl acylamide tectons, which share structural similarities with the target compound, has been studied. These networks exhibit significant nonlinear optical (NLO) properties, demonstrating the potential of nitro-substituted benzamides in material science, specifically in the development of materials with desirable optical properties (Liao et al., 2013).

properties

IUPAC Name

2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(15-6-2-4-8-19(15)23(25)26)21-12-13-9-10-18-16(11-13)14-5-1-3-7-17(14)22-18/h2,4,6,8-11,22H,1,3,5,7,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISNWCXUHKCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

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